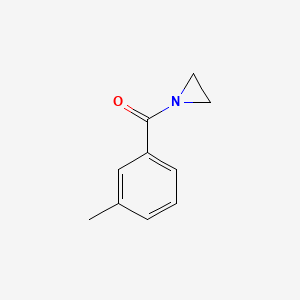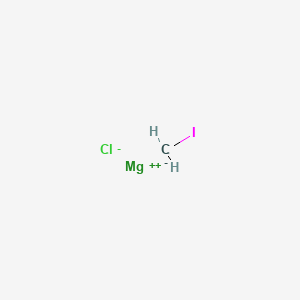
1,3,2-DITHIARSENOLANE, 2-(p-(DIETHYLAMINO)PHENYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of arsenic and sulfur atoms within its molecular structure, which contributes to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- typically involves the reaction of arsenic trichloride with a thiol compound in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
化学反应分析
Types of Reactions
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The arsenic atom can participate in substitution reactions, where ligands attached to the arsenic are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of arsenic-containing compounds with different functional groups.
科学研究应用
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is employed in the study of arsenic-binding proteins and their role in cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells.
Industry: The compound’s unique properties make it useful in the development of specialized materials and sensors.
作用机制
The mechanism of action of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- involves its ability to bind to vicinal dithiol-containing proteins. This binding can disrupt the normal function of these proteins, leading to various biological effects. The compound’s interaction with these proteins is highly selective, making it a valuable tool for studying redox homeostasis and protein function in living cells .
相似化合物的比较
Similar Compounds
1,3,2-Dithiarsenolane: A simpler analog without the diethylamino phenyl group.
2-(p-(Dimethylamino)phenyl)-1,3,2-dithiarsenolane: Similar structure but with dimethylamino instead of diethylamino.
Arsenic Trioxide: A well-known arsenic compound with different chemical properties and applications.
Uniqueness
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of the diethylamino phenyl group enhances its ability to interact with biological molecules, making it more effective in certain applications compared to its analogs .
属性
CAS 编号 |
5185-78-4 |
|---|---|
分子式 |
C12H18AsNS2 |
分子量 |
315.3 g/mol |
IUPAC 名称 |
4-(1,3,2-dithiarsolan-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C12H18AsNS2/c1-3-14(4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
AYKAHLLUTCVIIT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)[As]2SCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)


![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)



